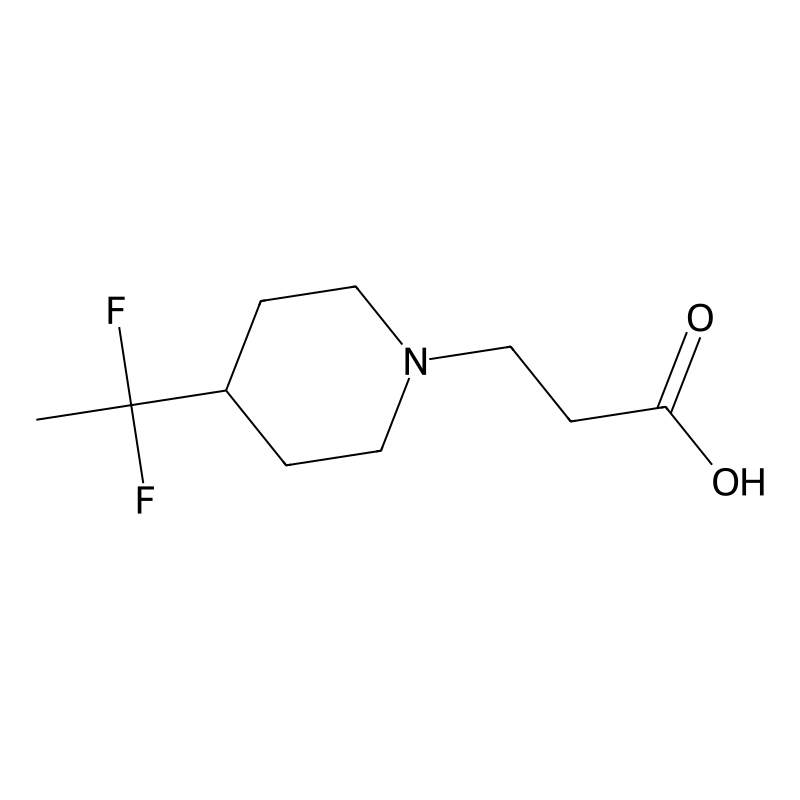3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid
Catalog No.
S947497
CAS No.
2098124-15-1
M.F
C10H17F2NO2
M. Wt
221.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
2098124-15-1
Product Name
3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid
IUPAC Name
3-[4-(1,1-difluoroethyl)piperidin-1-yl]propanoic acid
Molecular Formula
C10H17F2NO2
Molecular Weight
221.24 g/mol
InChI
InChI=1S/C10H17F2NO2/c1-10(11,12)8-2-5-13(6-3-8)7-4-9(14)15/h8H,2-7H2,1H3,(H,14,15)
InChI Key
YDDPVCDAIABRNT-UHFFFAOYSA-N
SMILES
CC(C1CCN(CC1)CCC(=O)O)(F)F
Canonical SMILES
CC(C1CCN(CC1)CCC(=O)O)(F)F
Molecular Structure Analysis
The structure consists of several key features:
- Propanoic acid moiety: A three-carbon chain ending in a carboxylic acid group (COOH). This group is known for its acidity and hydrogen bonding capabilities [].
- Piperidine ring: A six-membered nitrogen-containing heterocyclic ring. This ring structure is commonly found in various biologically active molecules [].
- 1,1-Difluoroethyl group: An ethyl group (CH2CH3) where two hydrogen atoms are replaced with fluorine atoms on the same carbon atom. The presence of fluorine can alter the molecule's properties such as reactivity and lipophilicity [].
Chemical Reactions Analysis
- Esterification: The carboxylic acid group can react with alcohols to form esters [].
- Amide bond formation: The acid group could react with amines to form amides [].
- Deprotonation: The acidic proton of the carboxylic acid group can be removed by bases, forming salts [].
For a more detailed analysis of the compound's reactivity, experimental data and knowledge of its intended use would be necessary.
Physical And Chemical Properties Analysis
Due to the lack of research on this specific compound, data on its physical and chemical properties like melting point, boiling point, solubility, etc., are not available.
- Search Results: A few commercial databases mentioning the compound exist, but none provide details on its use in scientific research [, ].
- Chemical Structure Analysis: Analyzing the structure of the molecule suggests it might possess properties relevant for medicinal chemistry research. The piperidine ring and carboxylic acid functional groups are common building blocks in many drugs []. However, without further information, it is impossible to speculate on its specific targets or mechanisms of action.
Further Exploration Strategies
If you're interested in learning more about this specific compound, here are some suggestions for further exploration:
- Scientific Literature Databases: Search for the compound name or its CAS registry number (if available) in scientific literature databases like PubMed or ScienceDirect. These resources might reveal research articles where the compound is mentioned, even if it's not the main focus of the study.
- Patent Databases: Look for patents mentioning the compound. Patents often disclose novel uses of chemicals, including their potential applications in scientific research.
- Contact the Manufacturer: If a commercial supplier of the compound exists, you could try contacting them to inquire about its research applications.
XLogP3
-0.7
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








